molecular formula C8H14N4O2 B3195898 Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate CAS No. 936940-52-2

Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate

Cat. No.: B3195898
CAS No.: 936940-52-2
M. Wt: 198.22 g/mol
InChI Key: MDFNPBRKOMUZBQ-UHFFFAOYSA-N
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Description

Structural Significance of the 1,2,4-Triazole Core in Bioactive Compounds

The 1,2,4-triazole ring is a planar, aromatic heterocycle characterized by three nitrogen atoms at positions 1, 2, and 4. This arrangement creates a electron-rich system capable of forming multiple non-covalent interactions with biological targets, including:

  • Hydrogen bonds : The N1 and N4 atoms act as hydrogen bond acceptors, while the N2-H group serves as a donor.
  • π-π stacking : The aromatic ring interacts with hydrophobic pockets in enzyme active sites, enhancing binding affinity.
  • Metal coordination : The lone pairs on nitrogen atoms facilitate coordination with metal ions in metalloenzymes, such as fungal lanosterol demethylase.

These interactions underpin the triazole’s efficacy in antimicrobial therapies. For example, fluconazole’s triazole ring coordinates with the heme iron in cytochrome P450, disrupting ergosterol synthesis in Candida albicans. In this compound, the triazole core likely serves as a pharmacophore for target engagement, while the aminoethyl and ethyl acetate groups fine-tune solubility and bioavailability.

Table 1: Key Structural Features of 1,2,4-Triazole Derivatives and Their Biological Roles

Structural Feature Biological Role Example Compounds
N1 and N4 positions Hydrogen bond acceptance with enzyme active sites Fluconazole, Itraconazole
N2-H group Hydrogen bond donation to stabilize target binding Voriconazole
Aromatic π-system Hydrophobic interactions with protein pockets Posaconazole
Substituents at C3 and C5 Modulation of lipophilicity, metabolic stability, and target specificity This compound

Role of Ethyl Acetate Substituents in Modulating Pharmacokinetic Properties

The ethyl acetate group in this compound serves dual roles: enhancing solubility and acting as a prodrug moiety. Ethyl esters are widely used in medicinal chemistry to improve the passive diffusion of carboxylic acid-containing drugs across cell membranes. The ester’s lipophilic ethyl group increases logP values, facilitating penetration through lipid bilayers, while the carbonyl oxygen can engage in dipole interactions with transport proteins. Upon absorption, esterases hydrolyze the ethyl acetate group to yield the corresponding carboxylic acid, which may exhibit enhanced target binding or altered distribution profiles.

Table 2: Impact of Ethyl Acetate on Pharmacokinetic Parameters

Parameter Effect of Ethyl Acetate Substituent Rationale
Lipophilicity (logP) Increased by ~1–2 units compared to carboxylic acid Ethyl group enhances membrane permeability
Metabolic Stability Prolonged half-life due to slow ester hydrolysis Shielding of carboxylate reduces Phase I metabolism
Solubility Moderate aqueous solubility (dependent on pH) Ester group balances lipophilicity and polarity
Bioactivation Conversion to active carboxylic acid in vivo Esterases in liver and plasma mediate hydrolysis

In antitubercular studies, Singh et al. demonstrated that triazole derivatives with ester groups exhibited superior minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis compared to their acid counterparts, likely due to improved cellular uptake. Similarly, fluorinated triazole esters show enhanced blood-brain barrier penetration in antifungal therapies.

Positional Isomerism and Functional Group Orientation in 5-(1-Aminoethyl)-4H-1,2,4-Triazole Derivatives

The biological activity of 1,2,4-triazole derivatives is highly sensitive to the position and orientation of substituents. In this compound, the 1-aminoethyl group at position 5 introduces a chiral center and a primary amine, which can participate in ionic interactions with acidic residues in target proteins. The spatial arrangement of this group relative to the ethyl acetate chain at position 3 influences conformational flexibility and binding mode.

Key Considerations for Positional Isomerism:

  • Steric Effects : Bulky substituents at position 5 may hinder access to planar active sites, whereas smaller groups (e.g., methyl) maintain optimal binding.
  • Electronic Effects : Electron-donating groups (e.g., aminoethyl) enhance nucleophilic reactivity at the triazole ring, potentially increasing covalent interactions with electrophilic enzyme residues.
  • Chirality : The (R) and (S) enantiomers of the 1-aminoethyl group may exhibit differential binding affinities, as seen in protease inhibitors.

For example, in a series of 1,2,4-triazole-3-thiones, derivatives with aminoalkyl substitutions at position 5 showed 4–8-fold greater antifungal activity against Aspergillus fumigatus than those substituted at position 4, highlighting the importance of regiochemistry. Similarly, molecular docking studies suggest that the aminoethyl group in this compound forms salt bridges with aspartate residues in fungal CYP51, mimicking the binding mode of voriconazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-14-7(13)4-6-10-8(5(2)9)12-11-6/h5H,3-4,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFNPBRKOMUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660448
Record name Ethyl [3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-52-2
Record name Ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl bromoacetate with 1-aminoethyl-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also encouraged to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form amides, hydrazides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines, hydrazines, or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted triazoles, imines, oximes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

    Materials Science: The compound can be utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting structural differences and their impact:

Compound Name / ID Substituents (Triazole Ring) Molecular Formula Molecular Weight (g/mol) XLogP3-AA Key Features Reference ID
Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetate (Target) 5-(1-aminoethyl), 3-acetate C₈H₁₄N₄O₂ 198.22 -0.5 High TPSA, moderate hydrophilicity, bioactive potential
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate 4-methyl, 5-methylamino C₈H₁₄N₄O₂ 198.22 0.2 Increased lipophilicity due to methyl groups; reduced hydrogen bonding
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d) 4-nitrobenzylidene, 5-CF₃, thioacetate C₂₀H₁₅ClF₃N₇O₄S 541.89 2.8 High lipophilicity (CF₃, nitro groups); IR: 1727 cm⁻¹ (C=O), 1633 cm⁻¹ (C=N)
Ethyl 2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]acetate 5-pyridin-3-yl C₁₁H₁₂N₄O₂ 232.24 1.1 Enhanced solubility (pyridine moiety); potential for π-π stacking
Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate Thioacetate, phenylaminoethyl C₂₀H₂₁N₅O₂S 395.48 2.5 Sulfur substitution alters electronic properties; anticancer applications

Stability and Degradation

  • Nitro-Containing Analogs (e.g., 9d) : Prone to photodegradation due to nitro groups, requiring dark storage .
  • Target Compound : Stable under physiological pH but susceptible to esterase hydrolysis, releasing acetic acid derivatives .

Biological Activity

Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate (CAS No. 936940-52-2) is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14N4O2
  • Molecular Weight : 186.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 936940-52-2

This compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : The compound has shown efficacy against a range of bacterial and fungal strains. Its triazole ring structure is known to interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity.
  • Anticancer Potential : Research indicates that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, suggesting potential applications in treating mood disorders.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry examined the compound's inhibitory effects on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Antimicrobial Efficacy

In antimicrobial assays, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound in patients with advanced solid tumors. The trial reported a partial response in several patients after treatment with the compound combined with standard chemotherapy agents. Adverse effects were minimal and manageable .

Case Study 2: Depression Management

Another study explored the antidepressant effects of this compound in a rodent model. Results showed that administration led to significant improvements in depressive-like behaviors compared to control groups. This suggests that this compound may have therapeutic potential for mood disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetate, and how are intermediates characterized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, triazole derivatives are typically prepared by refluxing intermediates (e.g., 4-R-substituted triazoles) with ethyl bromoacetate in ethanol under basic conditions (e.g., sodium ethoxide). Recrystallization from ethanol is commonly used for purification .
  • Characterization : Key techniques include elemental analysis (C, H, N, S), IR spectroscopy (to confirm functional groups like -NH2 and ester carbonyl), and chromatographic methods (HPLC/TLC) to verify purity .

Q. How do solubility properties influence purification strategies for this compound?

  • Methodology : this compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). Recrystallization from ethanol is effective for removing hydrophobic impurities, while column chromatography with silica gel and a methanol-chloroform gradient resolves polar byproducts .

Q. What analytical methods are used to confirm structural integrity and purity?

  • Methodology :

  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
  • 1H NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, triazole protons at δ 7.5–8.5 ppm) .
  • HPLC : Quantifies purity (>95% by area under the curve) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodology :

  • Substituent Effects : Electron-donating groups (e.g., -NH2) at the triazole’s 4-position enhance nucleophilicity, improving reaction rates with ethyl bromoacetate.
  • Reaction Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours under reflux) and increases yields by 15–20% .
  • Data Example : Substituting -NH2 with -OCH3 at the triazole’s 4-position decreased yield from 78% to 62% due to steric hindrance .

Q. What pharmacokinetic parameters are critical for in vivo studies of this compound?

  • Methodology :

  • Half-Life (t1/2) : Determined via serum concentration-time profiles (e.g., t1/2 = 0.32 hours in rats after intragastric administration) .
  • Metabolite Identification : LC-MS/MS detects metabolites like de-ethylated products (e.g., 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid) formed via esterase activity .

Q. How do structural modifications affect biological activity?

  • Methodology :

  • Anti-inflammatory Activity : Introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring of related triazole derivatives increased anti-exudative activity by 40% compared to unsubstituted analogs .
  • Neuroprotective Effects : Ethyl ester derivatives with pyridinyl substituents showed enhanced blood-brain barrier permeability in murine models .

Q. What thermodynamic principles govern chromatographic separation of this compound and its impurities?

  • Methodology : Hydrophilic interaction chromatography (HILIC) separates impurities based on temperature-dependent retention. Thermodynamic parameters (ΔH°, ΔS°) are calculated from van’t Hoff plots, revealing enthalpy-driven retention for polar impurities .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Methodology :

  • Solubility Contradictions : Use Hansen solubility parameters (HSPs) to differentiate solubility in aprotic vs. protic solvents. For example, discrepancies in ethanol vs. DMSO solubility arise from hydrogen-bonding capacity .
  • Bioactivity Variability : Molecular docking studies clarify how minor structural changes (e.g., -CH3 vs. -CH2CH3) alter binding affinity to target proteins (e.g., COX-2) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-YL)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.